N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine
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Overview
Description
N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine: is a chemical compound that features a cyclopentadienyl ring bonded to a dimethylsilyl group, which is further connected to an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane to form cyclopentadienyldimethylsilane. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl or isopropylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction could produce silane derivatives.
Scientific Research Applications
Chemistry: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine is used as a ligand in organometallic chemistry, where it coordinates with metal centers to form stable complexes
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
- N-(Cyclopentadienylmethylsilyl)-N-(isopropyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(methyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(tert-butyl)amine
Uniqueness: N-(Cyclopentadienyldimethylsilyl)-N-(isopropyl)amine is unique due to the presence of both cyclopentadienyl and isopropylamine groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and its ability to form stable metal complexes, making it valuable in specific catalytic and synthetic applications.
Properties
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NSi/c1-9(2)11-12(3,4)10-7-5-6-8-10/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDYQQBQHLKASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N[Si](C)(C)C1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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